N,N,2,3-Tetramethyl-6-quinoxalinamine
Description
N,N,2,3-Tetramethyl-6-quinoxalinamine is a substituted quinoxaline derivative characterized by a quinoxaline core (a bicyclic structure comprising two fused benzene and pyrazine rings) with methyl groups at positions 2 and 3, and a dimethylated amine (-N(CH₃)₂) at position 4.
Key features of 2,3-Dimethyl-6-quinoxalinamine (the closest analog in the evidence) include:
- Molecular Formula: C₁₀H₁₁N₃
- Molecular Weight: 173.217 g/mol
- Density: 1.195 g/cm³ . This compound serves as a precursor or intermediate in synthesizing more complex quinoxaline derivatives, such as triazole- or imidazole-fused systems .
Properties
CAS No. |
109671-46-7 |
|---|---|
Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
N,N,2,3-tetramethylquinoxalin-6-amine |
InChI |
InChI=1S/C12H15N3/c1-8-9(2)14-12-7-10(15(3)4)5-6-11(12)13-8/h5-7H,1-4H3 |
InChI Key |
UTCTZGFLUQMBFX-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C2C=C(C=CC2=N1)N(C)C)C |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)N(C)C)C |
Synonyms |
6-Quinoxalinamine,N,N,2,3-tetramethyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoxaline derivatives exhibit diverse properties depending on substituent patterns. Below is a comparative analysis of N,N,2,3-Tetramethyl-6-quinoxalinamine analogs and related compounds:
Table 1: Structural and Functional Comparison of Quinoxaline Derivatives
Key Observations:
Electron-Withdrawing Groups: Chloro-substituted derivatives (e.g., compound 3f in ) exhibit antibacterial properties, likely due to increased electrophilicity and membrane interaction . N-Alkylation: N,N-Diethyl substitution (as in ) introduces larger alkyl chains, altering solubility and enabling metal coordination in complexes .
Synthesis Methods: Phase-Transfer Catalysis (PTC): Used for chloro-substituted derivatives, offering high yields under mild conditions . Click Chemistry (CuAAC): Employed for triazole-functionalized quinoxalines, enabling rapid modular synthesis .
Functional Applications: Antibacterial Agents: Chloro and aryl-substituted derivatives show promise in antimicrobial applications .
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